

Solubility of 2-Bromo-4-methoxyphenylacetic acid in organic solvents

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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1276812

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An In-depth Technical Guide to the Solubility of **2-Bromo-4-methoxyphenylacetic Acid** in Organic Solvents

Disclaimer: Extensive searches for quantitative solubility data for **2-bromo-4-methoxyphenylacetic acid** in various organic solvents did not yield specific experimental results in publicly accessible literature. Therefore, this guide provides a comprehensive framework on the methodologies and theoretical principles that would be employed to determine and analyze the solubility of this compound. The presented tables contain placeholder data for illustrative purposes.

Introduction

2-Bromo-4-methoxyphenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries. This technical guide outlines the standard experimental procedures for determining the solubility of **2-bromo-4-methoxyphenylacetic acid**, the thermodynamic models used to correlate the experimental data, and the calculation of thermodynamic properties of the dissolution process.

Experimental Determination of Solubility

The solubility of **2-bromo-4-methoxyphenylacetic acid** would typically be determined using a reliable analytical method such as the gravimetric method.

Experimental Protocol: Gravimetric Method

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Apparatus and Materials:

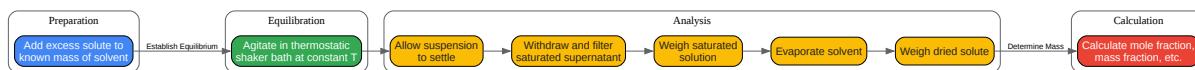
- **2-Bromo-4-methoxyphenylacetic acid** (solute)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
- Thermostatic shaker bath
- Analytical balance (accurate to ± 0.1 mg)
- Filtration unit (e.g., syringe filters with appropriate membrane)
- Drying oven
- Glass vials or flasks

Procedure:

- Sample Preparation: An excess amount of **2-bromo-4-methoxyphenylacetic acid** is added to a known mass of the selected organic solvent in a sealed glass vial.
- Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a predetermined time to ensure that equilibrium is reached. A preliminary study would determine the necessary time to reach equilibrium.
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.
- Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (to the experimental temperature) syringe and immediately filtered

through a membrane filter to remove any undissolved solid particles.

- Mass Determination: The collected filtrate is transferred to a pre-weighed container. The mass of the saturated solution is determined.
- Solvent Evaporation: The solvent is evaporated from the filtrate in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the solute.
- Final Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is then calculated.
- Data Calculation: The mole fraction, mass fraction, and solubility in grams per 100g of solvent are calculated from the masses of the solute and the solvent.
- Temperature Variation: The experiment is repeated at different temperatures to obtain solubility data as a function of temperature.



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Caption: Experimental workflow for the gravimetric determination of solubility.

Quantitative Solubility Data (Illustrative)

The following tables present the format in which the experimental solubility data for **2-bromo-4-methoxyphenylacetic acid** would be reported. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Mole Fraction Solubility (x) of **2-Bromo-4-methoxyphenylacetic Acid** in Various Solvents at Different Temperatures (T/K)

T/K	Methanol (x)	Ethanol (x)	Acetone (x)	Ethyl Acetate (x)
293.15	0.0150	0.0100	0.0250	0.0200
298.15	0.0180	0.0125	0.0300	0.0245
303.15	0.0215	0.0155	0.0355	0.0295
308.15	0.0250	0.0190	0.0415	0.0350
313.15	0.0290	0.0230	0.0480	0.0410

Table 2: Mass Fraction Solubility (w) of **2-Bromo-4-methoxyphenylacetic Acid** in Various Solvents at Different Temperatures (T/K)

T/K	Methanol (w)	Ethanol (w)	Acetone (w)	Ethyl Acetate (w)
293.15	0.105	0.051	0.098	0.053
298.15	0.124	0.063	0.116	0.064
303.15	0.145	0.077	0.135	0.076
308.15	0.166	0.093	0.155	0.089
313.15	0.189	0.110	0.176	0.103

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data and predict solubility at different temperatures, several thermodynamic models are commonly employed.[6][7][8]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9][10][11][12]

$$\ln(x) = A + B/T + C \ln(T)$$

Where A, B, and C are model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, solubility) and can be used to determine the thermodynamic properties of dissolution.

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

$$\ln(x) = -\Delta H_{\text{sol}}/(RT) + \Delta S_{\text{sol}}/R$$

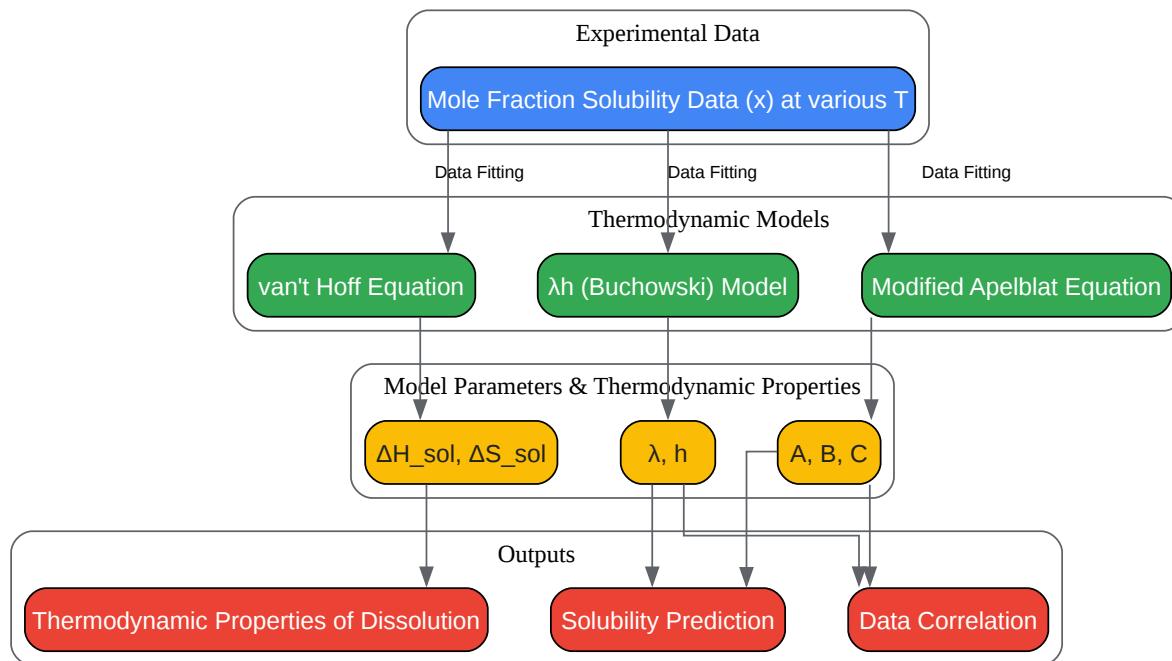
Where ΔH_{sol} is the enthalpy of solution, ΔS_{sol} is the entropy of solution, and R is the universal gas constant.

The λh (Buchowski) Model

The λh model is another semi-empirical equation used to correlate solubility data.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

$$\ln[1 + \lambda(1-x)/x] = \lambda h(1/T - 1/T_m)$$

Where λ and h are model parameters, and T_m is the melting point of the solute.



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Caption: Logical relationship between experimental data, thermodynamic models, and calculated properties.

Thermodynamic Properties of Dissolution

The thermodynamic properties of dissolution, such as the Gibbs free energy (ΔG_{sol}), enthalpy (ΔH_{sol}), and entropy (ΔS_{sol}) of solution, provide insights into the dissolution process. These can be calculated from the experimental solubility data using the van't Hoff equation.[14][15]

- Gibbs Free Energy of Solution (ΔG_{sol}): Indicates the spontaneity of the dissolution process.
It can be calculated using: $\Delta G_{sol} = -RT \ln(x)$

- Enthalpy of Solution (ΔH_{sol}): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process, while a negative value indicates an exothermic process. It is determined from the slope of the van't Hoff plot ($\ln(x)$ vs. $1/T$).
- Entropy of Solution (ΔS_{sol}): Reflects the change in disorder of the system upon dissolution. It is determined from the intercept of the van't Hoff plot.

Conclusion

While experimental solubility data for **2-bromo-4-methoxyphenylacetic acid** is not readily available in the literature, this guide provides a comprehensive framework for its determination and analysis. By employing standard experimental techniques like the gravimetric method and utilizing established thermodynamic models such as the modified Apelblat and van't Hoff equations, researchers can obtain and correlate the necessary solubility data. This information is invaluable for the optimization of crystallization processes, formulation development, and other applications in the chemical and pharmaceutical fields. The methodologies outlined herein serve as a robust starting point for any laboratory investigation into the solubility of this compound.

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References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. scribd.com [scribd.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Gravimetric Analysis [wiredchemist.com]
- 6. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. publications.aiche.org [publications.aiche.org]

- 8. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. d-nb.info [d-nb.info]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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